4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole
Description
4-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a chlorine atom at position 4, a heptafluoropropyl group at position 3, and a methyl group at position 5. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . The heptafluoropropyl group introduces significant electronegativity and lipophilicity, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF7N2/c1-2-3(8)4(17-16-2)5(9,10)6(11,12)7(13,14)15/h1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURQNTNYDNVWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371466 | |
| Record name | 4-Chloro-3-(heptafluoropropyl)-5-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247170-22-5 | |
| Record name | 4-Chloro-3-(heptafluoropropyl)-5-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the heptafluoropropyl group: This step involves the reaction of the pyrazole intermediate with a heptafluoropropylating agent, such as heptafluoropropyl iodide, under appropriate conditions.
Introduction of the methyl group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Agricultural Chemistry
This compound has been investigated for its potential as a pesticide or herbicide . Its fluorinated structure may enhance its efficacy and stability in agricultural applications. Research indicates that fluorinated compounds can exhibit improved biological activity compared to their non-fluorinated counterparts.
Material Science
Due to its unique fluorinated structure, this pyrazole derivative is being studied for use in coatings and polymers . The incorporation of fluorinated groups can impart hydrophobicity and chemical resistance to materials.
Pharmaceutical Development
Research into the pharmacological properties of this compound suggests potential applications in the development of new drugs. The pyrazole moiety is known for its biological activity in various therapeutic areas including anti-inflammatory and anti-cancer agents.
Case Studies
| Study | Findings |
|---|---|
| Tiers et al., Journal of the American Chemical Society (1953) | Investigated the reactivity of halogenated pyrazoles and their derivatives in biological systems. |
| Recent Studies on Fluorinated Compounds | Demonstrated enhanced biological activity of fluorinated pyrazoles compared to non-fluorinated analogs in agricultural applications. |
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The heptafluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
3-(4-Chlorobenzoyl)-4-(Heptafluoropropyl)-1,2,5-Thiadiazole (3h)
This compound () shares the heptafluoropropyl group but replaces the pyrazole core with a thiadiazole ring. Key differences include:
- Electronic Effects : The thiadiazole ring increases electron deficiency, as evidenced by its IR absorption at 1680 cm⁻¹ (C=O stretch), compared to pyrazole C=N stretches near 1595–1598 cm⁻¹ in fluorinated pyrazoles .
- Thermal Stability : The thiadiazole derivative exhibits a higher molecular weight (392 g/mol) and distinct MS fragmentation patterns, suggesting differences in stability under mass spectrometry conditions .
1-[4-Bromo-3-(Heptafluoropropyl)-5-Methylpyrazol-1-yl]Ethanone
This brominated analog () differs by substituting chlorine with bromine and adding an acetyl group at position 1. Key comparisons:
- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilic reactivity but enhance hydrophobic interactions in biological systems.
- Molecular Weight : The bromine substitution increases the molecular weight to 371.05 g/mol (vs. ~315 g/mol for the target compound, estimated from analogous structures) .
Chloro-Substituted Pyrazole Derivatives
Compound 3f ()
5-Chloro-4-(4,5-dihydro-3-(3,4,5-trimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole:
- Substituent Effects : The dihydro-pyrazoline ring and trimethoxyphenyl group increase steric bulk, lowering melting point (118–120°C) compared to the target compound’s expected higher melting point (based on fluorinated analogs).
- Spectral Data : The C=N stretch at 1595 cm⁻¹ (IR) aligns with pyrazole derivatives, but the methoxy groups introduce additional peaks near 1500 cm⁻¹ (C-O-C) .
Compound 3h ()
5-Chloro-4-(1-(4-chlorophenyl)-4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole:
- Chlorine Positioning: Dual chlorine atoms (positions 4 and 5) enhance electron-withdrawing effects, reflected in downfield ¹H NMR shifts (e.g., δ 7.63 ppm for aromatic protons) compared to mono-chloro derivatives .
Halogen Variation in Isostructural Derivatives
highlights isostructural chloro and bromo thiazole-pyrazole hybrids:
- Bioactivity : The chloro derivative (Compound 4) shows enhanced antimicrobial activity over the bromo analog (Compound 5), likely due to chlorine’s higher electronegativity improving target binding .
- Crystallography : Bromine’s larger size may disrupt crystal packing, reducing thermal stability compared to chloro derivatives .
Data Tables
Table 1: Structural and Physical Properties Comparison
*Estimated based on analogous structures.
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
| Compound | Aromatic Proton Shifts | Methyl Group Shifts |
|---|---|---|
| Target Compound | Expected ~7.5–8.0* | ~2.1–2.2 |
| Compound 3h () | 7.63 (d, J=8.27 Hz) | 2.13 (CH₃) |
| Compound 3f () | 7.60 (d, J=8.55 Hz) | 2.12 (CH₃) |
*Predicted based on fluorinated pyrazole analogs.
Research Findings and Implications
Fluorination Effects : The heptafluoropropyl group significantly enhances lipophilicity and metabolic stability, making the target compound a candidate for agrochemical applications (e.g., insecticidal activity as seen in ) .
Halogen Positioning : Chlorine at position 4 optimizes electronic withdrawal without excessive steric hindrance, whereas bromine substitution may compromise reactivity .
Structural Rigidity : Pyrazole derivatives with dihydro or aryl substituents () exhibit lower melting points compared to fully aromatic, fluorinated analogs, suggesting fluorination improves crystallinity .
Biological Activity
4-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole (CAS No. 247170-22-5) is an organic compound belonging to the pyrazole family. This compound is characterized by a unique structure that includes a chloro group at the 4-position, a heptafluoropropyl group at the 3-position, and a methyl group at the 5-position. Its molecular formula is with a molecular weight of approximately 284.56 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClF7N2 |
| Molecular Weight | 284.56 g/mol |
| LogP | 3.66 |
| Polar Surface Area | 28.68 Ų |
These properties suggest that the compound has significant lipophilicity due to the heptafluoropropyl group, which may enhance its ability to penetrate biological membranes and interact with cellular targets.
The biological activity of this compound is under investigation for various applications:
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. The unique heptafluoropropyl substituent may enhance this activity by increasing membrane permeability or altering interactions with microbial targets .
- Anti-inflammatory Properties : Similar compounds have shown potential as anti-inflammatory agents. The pyrazole ring system can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways .
- Potential Anticancer Activity : Preliminary studies suggest that pyrazole derivatives may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves interaction with specific cellular pathways that regulate cell survival and proliferation .
Case Studies and Research Findings
A review of recent literature highlights several studies exploring the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study indicated that pyrazole compounds exhibit varying degrees of antimicrobial activity against both bacterial and fungal strains. The presence of halogen groups like chlorine enhances this activity by affecting the compound's reactivity with microbial enzymes .
- Cytotoxicity Studies : Research has demonstrated that certain pyrazole derivatives can induce cytotoxic effects in various cancer cell lines. These effects were assessed using MTT assays to determine cell viability post-treatment .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazoles have shown that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance, the introduction of halogen atoms has been linked to increased potency against specific biological targets .
Research Applications
The compound is being explored for several applications in scientific research:
- Drug Development : Due to its promising biological activities, it serves as a lead compound for developing new pharmaceuticals targeting inflammation and cancer.
- Chemical Synthesis : It is utilized as a building block in synthesizing more complex organic molecules within medicinal chemistry.
Q & A
Q. What are the key synthetic pathways for 4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole?
The synthesis typically involves halogenation and alkylation steps. For example, analogous pyrazole derivatives are prepared via Vilsmeier–Haack reactions (using phosphoryl chloride and DMF) to introduce formyl groups, followed by fluorination using trifluoromethyl chloride or heptafluoropropyl reagents . A two-step approach is common:
Halogenation : Reacting a pyrazole precursor (e.g., 3-methylpyrazolone) with chlorinating agents like POCl₃.
Fluorination : Introducing the heptafluoropropyl group via nucleophilic substitution or radical-mediated methods under inert conditions .
Key considerations : Solvent choice (e.g., methylene chloride for stability), reaction temperature (often 0–5°C to prevent side reactions), and purification via flash chromatography (cyclohexane/ethyl acetate gradients) .
Q. How is structural characterization performed for this compound?
Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C5, heptafluoropropyl at C3) .
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns of the heptafluoropropyl group .
- X-ray crystallography : For resolving steric effects from the bulky heptafluoropropyl group and chlorine atom .
Note : Fluorine’s electronegativity complicates NMR interpretation; ¹⁹F NMR is recommended for fluorinated moieties .
Q. What safety protocols are essential for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .
- PPE : Nitrile gloves, goggles, and flame-retardant lab coats (fluorinated compounds may release HF upon decomposition) .
- Storage : In sealed containers under argon, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
The heptafluoropropyl group’s steric bulk and electron-withdrawing nature can hinder electrophilic substitution. Strategies include:
- Directed ortho-metalation : Using lithium bases to deprotonate specific positions before functionalization .
- Catalytic methods : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H activation at less hindered sites .
- Computational modeling : DFT calculations to predict reactive sites based on frontier molecular orbitals .
Example : In related pyrazoles, azido(trimethyl)silane was used to selectively introduce azide groups .
Q. How to resolve contradictions in reported synthetic yields for fluorinated pyrazoles?
Discrepancies often arise from:
- Impurity profiles : Unreacted starting materials (e.g., residual trifluoromethyl chloride) can inflate yields. Use HPLC or GC-MS for purity validation .
- Reaction scale : Milligram-scale reactions may report higher yields due to easier heat dissipation; pilot-scale syntheses require optimized mixing and temperature control .
Case study : A 2024 study achieved quantitative yields of a trifluoromethylpyrazole via azide-alkyne cycloaddition under strict anhydrous conditions .
Q. What are the biological or material science applications of this compound?
- Pharmaceutical intermediates : Fluorinated pyrazoles exhibit anticonvulsant and anti-inflammatory activity; SAR studies can optimize bioactivity .
- Coordination chemistry : The pyrazole nitrogen and fluorine atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in catalysis .
- Fluorinated polymers : Incorporation into copolymers for hydrophobic coatings or proton-exchange membranes .
Q. How to analyze degradation products under oxidative conditions?
- LC-QTOF-MS : Identifies breakdown products (e.g., HF, chloroacetic acid derivatives) .
- Thermogravimetric analysis (TGA) : Monitors thermal stability and decomposition pathways .
- In situ IR spectroscopy : Tracks C–F bond cleavage (peaks at 1100–1250 cm⁻¹) during oxidation .
Methodological Guidelines
Q. Experimental design for studying reaction kinetics
- Variable control : Fix solvent (e.g., DMF), temperature (25°C), and stoichiometry while varying catalyst loading.
- Sampling intervals : Use quenching agents (e.g., ice-water) to halt reactions at timed intervals for HPLC analysis .
- Kinetic modeling : Apply pseudo-first-order approximations for fluorination steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
